Structural Differentiation: 3,4,5-Trimethoxybenzamide Motif vs. 3,4-Dimethoxy and 3-(2-Hydroxyethoxy)-4-methoxy Analogs in the SCD1 Thiazole Series
The target compound is the only commercially catalogued member of the 5-(3-chlorobenzyl)thiazol-2-yl benzamide series bearing the symmetric 3,4,5-trimethoxybenzamide motif. The closest catalogued analogs include N-(5-(3-chlorobenzyl)thiazol-2-yl)-3,4-dimethoxybenzamide (CAS 327062-15-7), which lacks the 5-methoxy group, and N-(5-(3-chlorobenzyl)thiazol-2-yl)-3-(2-hydroxyethoxy)-4-methoxybenzamide (CHEMBL561588), which replaces the 5-methoxy with a 3-(2-hydroxyethoxy) chain . In the broader thiazole-amide SCD1 inhibitor series, benzamide substitution pattern is a critical potency determinant: the unsubstituted benzamide lead MF-152 exhibits a rat SCD1 IC50 of 106 nM, while introduction of a 3-(2-hydroxyethoxy)-4-methoxybenzamide group (CHEMBL561588) yields a mouse SCD1 IC50 of 1 nM, representing a 106-fold improvement in potency [1][2]. The 3,4,5-trimethoxy substitution present in the target compound represents a distinct hydrogen-bond acceptor topology (three methoxy oxygen lone pairs arranged symmetrically) that may differentially engage residues in the SCD1 active site compared to the hydroxyethoxy-bearing analog [3].
| Evidence Dimension | Benzamide substitution pattern (structural determinant of SCD1 potency) |
|---|---|
| Target Compound Data | 3,4,5-Trimethoxybenzamide (three methoxy groups; MW contribution: 195.19 Da for the benzamide fragment) |
| Comparator Or Baseline | Comparator 1: 3,4-Dimethoxybenzamide analog (CAS 327062-15-7; two methoxy groups, no 5-substituent). Comparator 2: 3-(2-Hydroxyethoxy)-4-methoxybenzamide analog (CHEMBL561588; mouse SCD1 IC50 = 1 nM). Comparator 3: Unsubstituted benzamide lead MF-152; rat SCD1 IC50 = 106 nM. |
| Quantified Difference | The trimethoxy substitution pattern introduces a third H-bond acceptor (5-OCH3) absent in the 3,4-dimethoxy analog and replaces the flexible hydroxyethoxy chain of CHEMBL561588 with a rigid methoxy group. Within the series, benzamide modification alone produced a 106-fold potency range (1 nM to 106 nM). |
| Conditions | Structural comparison based on chemical registry data and published SCD1 SAR from Ramtohul et al. (2010) using thiazole analogs screened in mouse and rat liver microsome [14C]stearate-to-[14C]oleate conversion assays. |
Why This Matters
For SCD1 inhibitor programs, the 3,4,5-trimethoxy configuration provides a structurally distinct H-bond acceptor geometry not available from the 3,4-dimethoxy analog or the flexible hydroxyethoxy analog, making it a unique tool for probing substituent effects on SCD1 potency and selectivity without the confounding metabolic liability of the hydroxyethoxy side chain.
- [1] Ramtohul, Y. K., et al. (2010). SAR and optimization of thiazole analogs as potent stearoyl-CoA desaturase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(5), 1593-1597. View Source
- [2] BindingDB. BDBM50296522 / CHEMBL561588: IC50 = 1 nM (SCD1, mouse microsomes). View Source
- [3] ZINC15 Database. ZINC000031159745: N-(5-(3-chlorobenzyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide. No known ChEMBL activity listed. View Source
